2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
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Overview
Description
2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a unique structure combining a bromopyridine moiety, a cyclopentapyrrol ring, and a fluoropyrimidine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromopyridine Moiety: This can be achieved by bromination of pyridine derivatives under controlled conditions.
Cyclopentapyrrol Ring Formation: The cyclopentapyrrol ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reactions: The bromopyridine and cyclopentapyrrol intermediates are then coupled using suitable coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce dehalogenated derivatives .
Scientific Research Applications
2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-Chloropyridine-3-carboxylic acid
- 6-Bromopyridine-3-carboxylic acid
Uniqueness
2-{[2-(5-Bromopyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of a bromopyridine moiety, a cyclopentapyrrol ring, and a fluoropyrimidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18BrFN4O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-bromopyridin-3-yl)methanone |
InChI |
InChI=1S/C18H18BrFN4O2/c19-14-4-12(5-21-6-14)16(25)24-9-13-2-1-3-18(13,10-24)11-26-17-22-7-15(20)8-23-17/h4-8,13H,1-3,9-11H2 |
InChI Key |
XSYVCKINZZNBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
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